(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
CAS No.: 62214-19-1
Cat. No.: VC5441618
Molecular Formula: C7H8N2O3S
Molecular Weight: 200.21
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62214-19-1 |
---|---|
Molecular Formula | C7H8N2O3S |
Molecular Weight | 200.21 |
IUPAC Name | 2-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetic acid |
Standard InChI | InChI=1S/C7H8N2O3S/c1-3-4(2-5(10)11)6(12)9-7(13)8-3/h2H2,1H3,(H,10,11)(H2,8,9,12,13) |
Standard InChI Key | HSXWQMNKBWSOSA-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)NC(=S)N1)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The systematic IUPAC name for this compound is (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetic acid . Alternative designations include 2-(6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid, reflecting its tautomeric forms . The presence of a thioxo group at position 2 and a methyl group at position 4 distinguishes it from simpler pyrimidine derivatives.
Molecular Formula and Mass
The compound has a molecular weight of 200.22 g/mol, calculated from its formula C₇H₈N₂O₃S . Key structural descriptors include:
Property | Value | Source |
---|---|---|
CAS Number | 62214-19-1 | |
Molecular Formula | C₇H₈N₂O₃S | |
Exact Mass | 200.022 g/mol | |
SMILES Notation | CC1=C(C(=O)NC(=N1)S)CC(=O)O | |
InChI Key | HSXWQMNKBWSOSA-UHFFFAOYSA-N |
The InChI code (1S/C7H8N2O3S/c1-3-4(2-5(10)11)6(12)9-7(13)8-3/h2H2,1H3,(H,10,11)(H2,8,9,12,13)
) confirms the connectivity of the pyrimidine ring, acetic acid side chain, and substituents .
Synthesis and Manufacturing
Purification and Quality Control
Commercial samples exhibit a purity of ≥95%, verified by high-performance liquid chromatography (HPLC) . Storage recommendations specify 0–8°C to prevent decomposition, particularly of the thiol group .
Physicochemical Properties
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch) .
-
NMR: δ 2.1 ppm (methyl singlet), δ 3.4 ppm (methylene protons), and δ 12.1 ppm (carboxylic acid proton) .
Applications in Research
Pharmaceutical Intermediates
The compound serves as a precursor for thiol-containing drug candidates, particularly in kinase inhibitors and antiviral agents. Its mercapto group enables disulfide bond formation, critical for targeting cysteine residues in enzymes .
Coordination Chemistry
The thiol and carboxylate groups act as bidentate ligands, forming stable complexes with transition metals like Cu(II) and Zn(II). Such complexes are explored for catalytic and antimicrobial applications .
Hazard Statement | Precautionary Measure |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Precautionary measures include using gloves (P302+352) and eye protection (P305+351+338) .
Environmental Impact
No ecotoxicity data are available, but proper disposal through incineration is recommended to prevent sulfur oxide emissions .
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